1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide
Brand Name:
Vulcanchem
CAS No.:
102207-19-2
VCID:
VC20749518
InChI:
InChI=1S/C22H31N2O2.BrH/c1-24(16-5-4-6-17-24)18-15-23(19-7-11-21(25-2)12-8-19)20-9-13-22(26-3)14-10-20;/h7-14H,4-6,15-18H2,1-3H3;1H/q+1;/p-1
SMILES:
C[N+]1(CCCCC1)CCN(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.[Br-]
Molecular Formula:
C22H31BrN2O2
Molecular Weight:
435.4 g/mol
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide
CAS No.: 102207-19-2
Cat. No.: VC20749518
Molecular Formula: C22H31BrN2O2
Molecular Weight: 435.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102207-19-2 |
|---|---|
| Molecular Formula | C22H31BrN2O2 |
| Molecular Weight | 435.4 g/mol |
| IUPAC Name | 4-methoxy-N-(4-methoxyphenyl)-N-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]aniline;bromide |
| Standard InChI | InChI=1S/C22H31N2O2.BrH/c1-24(16-5-4-6-17-24)18-15-23(19-7-11-21(25-2)12-8-19)20-9-13-22(26-3)14-10-20;/h7-14H,4-6,15-18H2,1-3H3;1H/q+1;/p-1 |
| Standard InChI Key | RUAWUYOLHOAWLR-UHFFFAOYSA-M |
| SMILES | C[N+]1(CCCCC1)CCN(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.[Br-] |
| Canonical SMILES | C[N+]1(CCCCC1)CCN(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.[Br-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator